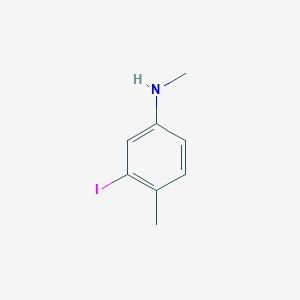

3-iodo-N,4-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

3-iodo-N,4-dimethylaniline |

InChI |

InChI=1S/C8H10IN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 |

InChI Key |

DRHPDCJOEBHZML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo N,4 Dimethylaniline

Strategies for Carbon-Iodine Bond Formation

The creation of the carbon-iodine bond on the N,4-dimethylaniline scaffold can be approached through direct iodination of the aromatic ring or by constructing the molecule from a pre-iodinated precursor. The choice of strategy is often dictated by the desired regioselectivity and the tolerance of other functional groups present in the molecule.

Direct Electrophilic Iodination of Substituted Anilines

Direct iodination involves the substitution of a hydrogen atom on the aromatic ring with an iodine atom via an electrophilic aromatic substitution mechanism. While molecular iodine (I₂) itself is a weak electrophile, its reactivity can be enhanced by using oxidizing agents or specialized iodinating reagents. ajol.info The primary challenge in this approach is controlling the position of the incoming iodine atom.

The regiochemical outcome of the electrophilic iodination of N,4-dimethylaniline is governed by the directing effects of the two substituents on the benzene (B151609) ring: the N-methylamino group (-NHCH₃) at position 1 and the methyl group (-CH₃) at position 4. The N-methylamino group is a powerful activating, ortho-, para-directing group. The methyl group is also an activating, ortho-, para-directing group, albeit weaker.

Given that the para position relative to the amino group is blocked by the methyl group, the strong directing effect of the amino group would typically favor iodination at the ortho positions (2 and 6). However, to synthesize the target compound, 3-iodo-N,4-dimethylaniline, the iodine must be introduced at the position meta to the amino group and ortho to the methyl group. This presents a significant regiochemical challenge, as the reaction must overcome the powerful ortho-directing influence of the amino substituent.

Standard iodination methods using reagents like iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) often lead to a mixture of isomers, with the para-iodinated product (relative to the methyl group) being a common outcome for many substituted anilines. ajol.infoorganic-chemistry.org Achieving meta-iodination relative to the strong amino-directing group is non-trivial. One study on the related N,N-dimethylaniline demonstrated that a bimetallic sodium-zincate base could achieve metallation, and subsequent iodination, at the meta position. beilstein-journals.org This approach proceeds through a kinetically controlled deprotonation at the meta position, followed by quenching with iodine, yielding the meta-iodinated product as the major isomer in specific conditions. beilstein-journals.org This suggests that non-electrophilic pathways or highly specialized reagent systems may be required to achieve the desired 3-iodo substitution pattern directly.

The table below summarizes the expected products based on directing group effects in the electrophilic iodination of N,4-dimethylaniline.

| Directing Group | Position | Predicted Iodination Site(s) | Resulting Product | Favored by |

|---|---|---|---|---|

| -NHCH₃ (N-methylamino) | 1 | 2 and 6 (ortho) | 2-Iodo-N,4-dimethylaniline | Strong electronic activation |

| -CH₃ (Methyl) | 4 | 3 and 5 (ortho) | This compound | Weaker electronic activation |

To improve the efficiency and selectivity of iodination, various catalytic systems have been developed. These methods often employ a catalyst to generate a more potent electrophilic iodine species (I⁺). For instance, silver(I) triflimide has been used to catalyze the activation of N-iodosuccinimide (NIS) for the iodination of various anilines and other activated arenes. organic-chemistry.org Another approach involves using molecular iodine as a catalyst for reactions like the N-benzylation of anilines, although direct ring iodination can occur as a side reaction with electron-rich substrates. wiley.com

Environmentally benign protocols using potassium iodide (KI) with an oxidant like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) have been shown to favor ortho-monoiodination of activated aromatics. organic-chemistry.org Reagents such as 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate have been developed for highly regioselective iodination of aryl amines, typically yielding para-iodo products or ortho-iodo products if the para position is blocked. ajol.info For the specific synthesis of this compound, a catalytic system would need to overcome the inherent electronic preferences of the substrate to direct the iodine to the sterically accessible but electronically less favored position 3.

Regioselective Considerations in Ring Iodination

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions provide powerful and versatile alternatives for constructing complex aromatic molecules. Instead of direct iodination, these strategies build the target molecule from precursors where the carbon-iodine bond is already in place.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org While this reaction does not form a C-I bond, it is a key method for modifying iodo-substituted anilines. For example, a synthetic strategy could involve a precursor like N,N-dimethyl-2-iodoaniline, which can be coupled with various alkynes. bohrium.comspbu.ru Following the coupling, subsequent chemical transformations would be necessary to arrive at the this compound structure.

A hypothetical multi-step sequence could start with a di-halogenated toluene. A Sonogashira coupling could be used to introduce a group that is later transformed into the N-methylamino substituent, or the reaction could be used to build a more complex scaffold from an iodoaniline precursor. bohrium.comcore.ac.uk For instance, research has shown the synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines starting from 2-iodo-N,N-dimethylaniline via Sonogashira coupling. spbu.ru This highlights the utility of the reaction in functionalizing iodoanilines, which is a relevant concept in a broader synthetic plan for a substituted iodoaniline like the target compound.

A more direct and highly effective strategy for synthesizing this compound involves the Buchwald-Hartwig amination. organic-chemistry.orgresearchgate.net This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.org This method is ideally suited for the synthesis of the target compound by starting with a precursor that already contains the iodo- and methyl- groups in the correct positions.

The logical precursor for this synthesis is a dihalotoluene, specifically 1-halo-3-iodo-4-methylbenzene (where halo = Br or Cl). This precursor can be reacted with methylamine (B109427) (CH₃NH₂) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction selectively forms the C-N bond at the position of the bromo or chloro substituent, leaving the C-I bond intact due to the greater reactivity of C-Br and C-Cl bonds compared to C-I bonds under many Buchwald-Hartwig conditions.

The general conditions for this transformation are summarized in the table below.

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide Precursor | 1-Bromo-3-iodo-4-methylbenzene | Provides the aromatic backbone with iodine at position 3 and methyl at position 4. | organic-chemistry.org |

| Amine | Methylamine (CH₃NH₂) | Source of the N-methylamino group. | organic-chemistry.orgresearchgate.net |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | researchgate.netrsc.org |

| Ligand | Sterically demanding biaryl phosphines (e.g., XPhos, SPhos, JohnPhos) | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | researchgate.netrsc.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. | organic-chemistry.orgresearchgate.net |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. | researchgate.net |

This approach is highly modular and generally provides good to excellent yields, making it a preferred method for the synthesis of complex and specifically substituted anilines. researchgate.net

Sonogashira Coupling Strategies (e.g., with 2-iodo-N,N-dimethylaniline precursors)

Approaches to Nitrogen-Methylation in Substituted Anilines

The N,N-dimethylation of anilines is a fundamental transformation in organic synthesis. Several methods are available, with the choice often depending on the nature of the substituents already present on the aromatic ring.

Reductive Methylation Techniques

Reductive methylation offers a reliable method for the N,N-dimethylation of primary and secondary anilines. A common approach involves the use of formaldehyde (B43269) in the presence of a reducing agent. spbu.ru

One widely used technique is the Eschweiler-Clarke reaction, which employs excess formic acid and formaldehyde to methylate primary or secondary amines. wikipedia.org This reaction proceeds by the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org A key advantage of this method is that it typically stops at the tertiary amine stage without forming quaternary ammonium salts. wikipedia.org

A modification of this is the use of sodium cyanoborohydride (NaBH3CN) as the reducing agent in conjunction with formaldehyde. spbu.ru This method is known for its high efficiency and selectivity, even in the presence of other functional groups like esters and ketones. spbu.ru The reaction is often carried out in a solvent system such as acetonitrile-acetic acid. spbu.ru Studies on 2-iodoanilines have shown that this technique can be more efficient than alkylation with methyl iodide, which can lead to a mixture of N-methylated, N,N-dimethylated, and quaternized products. spbu.ru The reaction conditions can be tuned to favor the formation of the desired N,N-dimethylated product. For instance, carrying out the reaction without cooling during the addition of acetic acid can lead exclusively to the N,N-dimethylated aniline (B41778) derivative. spbu.ru

| Reagent System | Key Features | Typical Conditions |

| Formaldehyde / Formic Acid (Eschweiler-Clarke) | Prevents quaternization, irreversible due to CO2 loss. wikipedia.org | Aqueous solution, near boiling. wikipedia.org |

| Formaldehyde / Sodium Cyanoborohydride | High efficiency and selectivity, compatible with various functional groups. spbu.ru | Acetonitrile-acetic acid solvent system. spbu.ru |

Alkylation with Methylating Agents

Direct alkylation of anilines with methylating agents is another common strategy. Reagents such as iodomethane (B122720) (methyl iodide) and dimethyl sulfate (B86663) are frequently used. researchgate.netwikipedia.org These reactions are typically performed in the presence of a base to neutralize the acid generated. dtic.mil

However, controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts. spbu.ruorgsyn.org For example, the methylation of 2-(buta-1,3-diynyl)anilines with iodomethane in a potassium carbonate-DMF system yielded a mixture of products with the desired N,N-dimethyl derivative isolated in yields not exceeding 45%. spbu.ru The basicity of the aniline plays a significant role; anilines with low basicity, such as p-nitroaniline, may not be suitable for this method. orgsyn.org

The choice of base is also critical. While strong bases like sodium hydride or n-butyl lithium can be used, milder conditions with bases like potassium carbonate or cesium fluoride (B91410) on celite are also employed. researchgate.net

| Methylating Agent | Common Bases | Potential Issues |

| Iodomethane (CH3I) | K2CO3, NaH, CsF-Celite. spbu.ruresearchgate.net | Over-alkylation leading to mixtures of products. spbu.ruorgsyn.org |

| Dimethyl Sulfate ((CH3)2SO2) | NaOH, Amines. arkat-usa.org | High toxicity, can lead to quaternization. wikipedia.orgarkat-usa.org |

Multi-Step Synthesis Design

The synthesis of a multifunctional compound like this compound often requires a multi-step approach to ensure the correct placement of substituents.

Sequential Halogenation and N-Alkylation Protocols

A logical synthetic route involves the sequential introduction of the halogen and the N,N-dimethyl group. This can be approached in two ways: iodination followed by N-alkylation, or N-alkylation followed by iodination.

In the first approach, an appropriately substituted aniline, such as 4-methylaniline (p-toluidine), could be iodinated first. The subsequent N-alkylation of the resulting iodo-aniline would then yield the final product. The iodination of N,N-dimethylaniline to produce 4-iodo-N,N-dimethylaniline is a known transformation, often using iodine with an oxidizing agent. A similar strategy could potentially be applied to 4-methylaniline.

Alternatively, N,N-dimethyl-4-methylaniline could be synthesized first, followed by iodination. The challenge in this step is to control the regioselectivity of the iodination to obtain the desired 3-iodo isomer. The strong electron-donating nature of the dimethylamino group directs electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, iodination would likely occur at the ortho position (position 2 or 6) relative to the dimethylamino group. Achieving iodination at the meta position (position 3) would require more specialized directing strategies. One study reported the meta-metallation of N,N-dimethylaniline, which, upon quenching with iodine, yielded the 3-iodo-N,N-dimethylaniline as the major product. beilstein-journals.org

Nitro Reduction and Subsequent Derivatization Pathways

Another versatile synthetic strategy begins with a nitro-substituted aromatic compound. The nitro group is a strong deactivator and meta-director, which can be used to control the regiochemistry of early synthetic steps. The nitro group can then be reduced to an amino group, which can be further derivatized. mdpi-res.com

For a related compound, 3,4-dimethylaniline, a common synthesis involves the nitration of o-xylene (B151617) followed by the reduction of the resulting nitro compound. orgsyn.orggoogle.com This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel or platinum. orgsyn.orggoogle.comrsc.org

Reaction Mechanisms and Reactivity of 3 Iodo N,4 Dimethylaniline

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. researchgate.netwikipedia.org The rate and regioselectivity of these reactions are profoundly influenced by the electronic properties of the substituents already present on the ring. wikipedia.orgschoolwires.net

Influence of Methyl and Iodo Substituents on Ring Activation and Deactivation

The reactivity of the benzene ring in 3-iodo-N,4-dimethylaniline towards electrophiles is a balance of the activating and deactivating effects of its substituents.

The N-methylamino group is a strongly activating group. wikipedia.org The nitrogen atom's lone pair of electrons can be donated into the π-system of the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com This activating influence is a general characteristic of amino and hydroxyl groups. libretexts.org The methyl group attached to the nitrogen and the methyl group at the para position both contribute to this activation through inductive effects, further pushing electron density into the ring.

In this compound, the strong activating effect of the N-methylamino group dominates over the deactivating effect of the iodine atom. Therefore, the benzene ring is considered activated towards electrophilic aromatic substitution, meaning it will react more readily with electrophiles than benzene itself. masterorganicchemistry.com However, the presence of the deactivating iodo group will likely make the ring less reactive than N,4-dimethylaniline.

Directing Effects in Further Electrophilic Functionalization

The substituents on the benzene ring also control the position of subsequent electrophilic attack.

The N-methylamino group is an ortho, para-director. wikipedia.org Through resonance, it enriches the electron density at the positions ortho and para to itself. wikipedia.orgorganicchemistrytutor.com In this compound, the para position is already occupied by a methyl group. Therefore, the N-methylamino group directs incoming electrophiles primarily to the ortho positions (C2 and C6).

The iodo substituent is also an ortho, para-director, despite being a deactivating group. masterorganicchemistry.comlibretexts.orglibretexts.org This is because the resonance effect, although weaker than the inductive effect, still directs electrophiles to the ortho and para positions. In this molecule, the positions ortho to the iodine are C2 and C4, and the para position is C6.

The methyl group at the C4 position is a weakly activating ortho, para-director. masterorganicchemistry.com It directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (para, which is already substituted).

When considering the combined directing effects in this compound, the powerful ortho, para-directing influence of the N-methylamino group is the most significant factor. This group strongly activates the C2 and C6 positions. The iodo group also directs to the C2 and C6 positions. The methyl group directs to the C3 and C5 positions.

Therefore, further electrophilic substitution is most likely to occur at the C2 and C6 positions , which are activated by both the N-methylamino and iodo groups. Steric hindrance from the adjacent N-methylamino group might slightly disfavor the C2 position compared to the C6 position. Iodination of anilines, for instance, typically occurs at the para position first, followed by the ortho positions. manac-inc.co.jp In the case of N,N-dimethylaniline, iodination with iodonium (B1229267) nitrate (B79036) has been shown to be regiospecific, yielding only the para-iodinated product. cdnsciencepub.com Given that the para position is blocked in this compound, electrophilic attack would be expected at the available ortho positions.

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. science.govd-nb.info

Displacement of the Iodine Atom

The iodine atom in this compound can potentially act as a leaving group in SNAr reactions. The C-I bond is the weakest of the carbon-halogen bonds, making iodide a better leaving group compared to bromide, chloride, and fluoride (B91410) in many contexts. This is a key factor in the utility of iodoaromatics in various substitution reactions. The "element effect" in SNAr reactions, however, can be complex, with fluoride often being the best leaving group in activated systems due to the high electronegativity facilitating the initial nucleophilic attack. nih.gov

For an SNAr reaction to proceed, the aromatic ring must be activated towards nucleophilic attack. This is typically achieved by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. science.govvanderbilt.edu These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.

Role of the N-Methylamino Group in Nucleophilic Activation

The N-methylamino group is a strong electron-donating group. masterorganicchemistry.com Electron-donating groups deactivate the aromatic ring towards nucleophilic aromatic substitution. They increase the electron density of the ring, repelling incoming nucleophiles and destabilizing the negatively charged intermediate. Therefore, the N-methylamino group in this compound significantly hinders the potential for SNAr reactions at the C3 position where the iodine is located. Research on haloarene derivatives has shown that the Me₂N-C₆H₄-N=N- group has virtually no activating effect in nucleophilic aromatic substitution. vanderbilt.edu While not directly analogous, this illustrates the deactivating nature of the dimethylamino functionality in such reactions.

Given the strong deactivating effect of the N-methylamino group and the absence of strong electron-withdrawing groups, direct displacement of the iodine atom in this compound via a classical SNAr mechanism is unlikely under standard conditions.

Organometallic Reactions

This compound is a valuable substrate for a variety of organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The presence of the iodine atom is key to this reactivity, as the C-I bond is susceptible to oxidative addition to a low-valent transition metal center, which is the initial step in many catalytic cycles. Iodoarenes are generally more reactive than their bromo- and chloro-analogs in these reactions. thieme-connect.de

Several major cross-coupling reactions are applicable to iodoanilines and related structures:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide. nih.govresearchgate.net this compound can be expected to readily participate in Suzuki-Miyaura couplings with various boronic acids to form new C-C bonds at the C3 position. For example, 3-iodoindoles have been successfully used in Suzuki reactions. thieme-connect.de The reaction is tolerant of a wide range of functional groups, including the amine present in the molecule. uio.no

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. bohrium.com Iodoanilines are excellent substrates for this reaction. spbu.ru For instance, 4-iodo-N,N-dimethylaniline readily undergoes Sonogashira coupling. washington.edu It is therefore highly probable that this compound would react efficiently with terminal alkynes to produce 3-alkynyl-N,4-dimethylaniline derivatives. thieme-connect.desigmaaldrich.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. nih.govntu.edu.sgsctunisie.org Iodoarenes are common starting materials for this reaction. researchgate.net The reaction of this compound with various alkenes under Heck conditions would be a viable method for introducing a vinyl group at the C3 position.

Other Coupling Reactions: The reactivity of the C-I bond also allows for other transformations. For example, copper-catalyzed N-arylation reactions of amino alcohols with iodoanilines have been reported, suggesting the potential for forming C-N bonds at the C3 position. nih.gov Additionally, iodoanilines can be converted to organozinc reagents, which can then participate in Negishi cross-coupling reactions. nih.gov Metal-halogen exchange reactions can also be used to convert the C-I bond into a C-metal bond (e.g., C-Li), which can then react with various electrophiles. beilstein-journals.orgmsu.edu

The following table summarizes the potential organometallic reactions of this compound:

| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | R-C≡CH | C-C (sp) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Heck Reaction | H₂C=CHR | C-C (sp²) | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination | R₂NH | C-N | Pd catalyst, ligand, base |

| Negishi Coupling | R-ZnX | C-C | Pd or Ni catalyst |

Formation of Arylmetal Intermediates (e.g., Aryllithium, Grignard Reagents)

The carbon-iodine bond in aryl iodides is susceptible to cleavage and subsequent reaction with electropositive metals to form highly reactive arylmetal intermediates. This process, known as metal-halogen exchange, is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For this compound, the formation of aryllithium and Grignard reagents is anticipated to proceed under standard conditions, although the presence of the amine functionality may require consideration.

Aryllithium Reagents: Treatment of an aryl iodide with an organolithium reagent, typically n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), leads to rapid iodine-lithium exchange. This would convert this compound into the corresponding 3-lithio-N,4-dimethylaniline. This intermediate is a powerful nucleophile and base, ready for subsequent reactions with various electrophiles.

Grignard Reagents: The formation of a Grignard reagent involves the direct insertion of magnesium metal into the carbon-iodine bond. This reaction is typically carried out by stirring the aryl iodide with magnesium turnings in a solvent such as THF or diethyl ether. The resulting organomagnesium compound, 3-(iodomagnesio)-N,4-dimethylaniline, is a strong nucleophile, albeit generally less reactive and more selective than its aryllithium counterpart.

The table below summarizes the expected reactions for the formation of these arylmetal intermediates.

| Intermediate Type | Reagents & Conditions | Product |

| Aryllithium | n-BuLi or t-BuLi, THF or Et₂O, -78 °C | 3-Lithio-N,4-dimethylaniline |

| Grignard Reagent | Mg turnings, THF or Et₂O, reflux | 3-(Halomagnesio)-N,4-dimethylaniline |

Cross-Coupling Reactivity at the C-I Bond

The C-I bond of this compound is an ideal handle for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to low-valent transition metal centers (like palladium(0) or nickel(0)) makes them preferred substrates for these transformations. unipr.it This reactivity allows for the selective formation of new bonds at the 3-position of the aniline (B41778) ring.

Several key palladium-catalyzed cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming new carbon-carbon bonds. Studies on related 3-iodoindoles have shown that the iodide functional group can be readily transformed using Suzuki cross-coupling reactions. bohrium.com

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like triethylamine. thieme-connect.de This method is highly efficient for creating aryl-alkyne linkages. Research on N,N-dialkyl-o-iodoanilines demonstrates their successful use in Sonogashira couplings to prepare precursors for indole (B1671886) synthesis. bohrium.com

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The iodide group is an effective leaving group for this transformation. bohrium.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base.

Stille Coupling: This involves the reaction with an organostannane reagent catalyzed by palladium.

The reactivity of the C-I bond is significantly greater than that of C-Br or C-Cl bonds, allowing for selective reactions on poly-halogenated substrates. thieme-connect.de For instance, in molecules containing both iodine and bromine atoms, palladium-catalyzed cross-coupling reactions can be directed to occur exclusively at the C-I position under mild conditions. thieme-connect.de

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C-N (Aryl-Amine) |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

Oxidation and Reduction Chemistry

Oxidative Transformations of the Aniline Moiety

The N,N-dimethylaniline portion of the molecule is susceptible to oxidation. The tertiary amine can undergo several oxidative transformations, often catalyzed by metal complexes or effected by strong oxidizing agents.

One significant reaction is N-dealkylation . Studies on 4-iodo-N,N-dimethylaniline have shown it to be a model substrate for investigating iron-catalyzed N-dealkylation using molecular oxygen as the terminal oxidant. This process involves the oxidative removal of one or both methyl groups from the nitrogen atom. A study on the metabolism of N,N-dimethylaniline confirmed that N-demethylation and N-oxidation are key metabolic pathways.

Another potential transformation is oxidation to an N-oxide . Tertiary amines can be oxidized to the corresponding N-oxides using reagents like hydrogen peroxide or peroxy acids.

Furthermore, the entire aniline moiety can be oxidized under certain conditions. For instance, related iodo-dimethylaniline compounds can be oxidized to produce quinones. smolecule.com The presence of the electron-donating dimethylamino and methyl groups activates the aromatic ring, potentially making it susceptible to oxidative coupling or polymerization under harsh conditions.

| Oxidation Type | Reagents / Conditions | Potential Product(s) |

| N-Dealkylation | Fe catalyst, O₂ | 3-iodo-4-methyl-N-methylaniline, 3-iodo-4-methylaniline |

| N-Oxidation | H₂O₂ or m-CPBA | This compound-N-oxide |

| Ring Oxidation | Strong oxidizing agents | Quinone derivatives, polymeric materials |

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

The utility of 3-iodo-N,4-dimethylaniline as a foundational element in synthesis stems from the reactivity of the carbon-iodine bond. This bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.

The synthesis of substituted indoles and quinolines, core structures in many biologically active compounds and pharmaceuticals, represents a significant application of iodoaniline derivatives. bohrium.comrsc.org While direct examples employing this compound are not extensively documented, established synthetic methodologies for related iodoanilines are readily applicable.

Indole (B1671886) Synthesis: A highly efficient route to substituted indoles involves the Sonogashira coupling of an o-iodoaniline derivative with a terminal alkyne, followed by an electrophilic cyclization. bohrium.comnih.gov In this sequence, the iodoaniline is first coupled with an alkyne under palladium/copper catalysis to form an N,N-dialkyl-o-(1-alkynyl)aniline intermediate. Subsequent treatment with an electrophile, such as iodine (I₂), triggers an intramolecular cyclization to afford the indole ring system. bohrium.com The presence of electron-donating groups, such as a methyl group on the aniline (B41778) ring, has been shown to facilitate these cyclization reactions, often leading to shorter reaction times and high yields. nih.gov This two-step process allows for the creation of diverse 2,3-disubstituted indoles, as the resulting 3-iodoindole can be further functionalized through additional palladium-catalyzed reactions like Suzuki and Heck couplings. bohrium.com

Table 1: Representative Synthesis of 3-Iodoindoles via Electrophilic Cyclization

| Starting N,N-Dialkyl-o-iodoaniline | Alkyne | Cyclization Conditions | Product | Overall Yield | Reference |

| N,N-Dimethyl-o-iodoaniline | Phenylacetylene (B144264) | I₂, CH₂Cl₂ | 1-Methyl-3-iodo-2-phenylindole | 92% | nih.gov |

| N,N-Dimethyl-o-iodoaniline | 1-Hexyne | I₂, CH₂Cl₂ | 2-Butyl-3-iodo-1-methylindole | 94% | nih.gov |

| N,N-Dimethyl-o-iodoaniline | Trimethylsilylacetylene | I₂, CH₂Cl₂ | 3-Iodo-1-methyl-2-(trimethylsilyl)indole | 85% | nih.gov |

| 4-Ester-N,N-dimethyl-o-iodoaniline | Phenylacetylene | I₂, CH₂Cl₂ | 5-Carbomethoxy-1-methyl-3-iodo-2-phenylindole | 99% | nih.gov |

Quinoline (B57606) Synthesis: Similarly, 3-iodoquinolines can be synthesized through the electrophilic cyclization of N-(2-alkynyl)aniline precursors. researchgate.netnih.gov This method involves a 6-endo-dig cyclization promoted by electrophiles like iodine monochloride (ICl) or molecular iodine (I₂). nih.gov The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on both the aniline and alkyne components. researchgate.netnih.gov The resulting 3-iodoquinolines are valuable intermediates, as the iodine atom can be readily displaced in subsequent cross-coupling reactions to introduce further molecular complexity. acs.org For example, a 3-iodoquinoline (B1589721) derivative has been shown to undergo a Suzuki reaction to yield a styryl-substituted quinoline and an intramolecular Buchwald-Hartwig amination to form a tetracyclic diamine. acs.org

Table 2: Synthesis of Substituted Quinolines via Electrophilic Cyclization

| Substrate | Electrophile/Conditions | Product | Yield | Reference |

| N-(3-Phenylprop-2-ynyl)triflamide | ICl, then NaHCO₃ | 3-Iodo-4-phenylquinoline | 75% | nih.gov |

| N-(2-Heptynyl)aniline | I₂, NaHCO₃ | 4-Butyl-3-iodoquinoline | 43% | nih.govacs.org |

| N-(3-Cyclohexenylprop-2-ynyl)-2-methylaniline | I₂, NaHCO₃ | 4-(1-Cyclohexenyl)-3-iodo-2-methylquinoline | 80% | acs.org |

The structural framework of this compound makes it a promising intermediate for the synthesis of functional organic materials. The iodo-group is a key handle for engaging in coupling reactions like Suzuki, Sonogashira, and Ullmann, which are fundamental for constructing the conjugated systems often found in materials for electronics and photonics. smolecule.com Analogous iodo-dimethylaniline compounds are utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells. smolecule.com The combination of the aromatic core, the electron-donating N,N-dimethyl group, and the reactive iodine site allows for the systematic building of tailored molecules with specific electronic and photophysical properties.

Precursor in Heterocyclic Synthesis (e.g., Indoles, Quinolines)

Ligand Design and Organocatalysis

The inherent chemical properties of this compound also suggest its potential utility in the realms of ligand design and organocatalysis.

The N,N-dimethylamino group is a tertiary amine, which can function as a Lewis base. Lewis bases are known to catalyze a variety of chemical reactions. sci-hub.se For instance, tertiary amines can act as catalysts in halolactonization and cycloetherification reactions. pnas.orgresearchgate.net In these processes, the Lewis base can interact with the halogenating agent (e.g., I₂ or Br₂) to form a more reactive complex, which then participates in the cyclization step. The presence of the Lewis base catalyst can influence both the reaction rate and the regioselectivity (e.g., 5-exo vs. 6-endo cyclization) of the transformation. pnas.org While this compound itself has not been specifically reported as a catalyst, its tertiary amine moiety possesses the fundamental characteristic required for Lewis base catalysis.

The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. rug.nl Research has shown that if an achiral Lewis base catalyst is involved in the selectivity-determining step of a reaction, it is often possible to design a chiral version of that catalyst to induce enantioselectivity. pnas.orgresearchgate.net This principle opens the door to the potential development of chiral catalyst systems based on the this compound scaffold. By introducing chirality into the molecule—for example, through the synthesis of atropisomeric variants or by appending a chiral auxiliary—it may be possible to create a catalyst capable of influencing the stereochemical outcome of a reaction. Recent work has focused on creating chiral iodine-based catalysts for enantioselective transformations, highlighting the ongoing interest in this area. acs.org

Role of the Tertiary Amine in Lewis Base Catalysis

Derivatization for Analytical and Spectroscopic Purposes

Derivatization is a technique used to modify a compound to make it more suitable for analysis, often by enhancing its detectability in methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). greyhoundchrom.com A notable application related to the structure of this compound is the determination of iodide in various samples. In this method, iodide ions are oxidized to molecular iodine, which then reacts with a scavenger molecule, N,N-dimethylaniline, to produce 4-iodo-N,N-dimethylaniline. researchgate.netrsc.org This derivatization is rapid and efficient, converting the analyte (iodide) into a product that is easily extracted and quantified by gas chromatography-mass spectrometry (GC-MS). rsc.orgresearchgate.net This process underscores the utility of the N,N-dimethylaniline framework in creating derivatives with excellent properties for trace-level analytical detection.

Utilization in Chemical Sensing Systems

Due to a lack of specific data on this compound, this section describes the application of the related compound, 4-iodo-N,N-dimethylaniline , in chemical sensing.

The detection and quantification of iodide are crucial in public health and environmental monitoring. 4-Iodo-N,N-dimethylaniline is not used as a sensor itself but is the product of a highly efficient derivatization reaction used to detect and quantify iodide ions. chemsrc.com The process involves the oxidation of iodide (I⁻) from a sample to iodine (I₂). chemsrc.com This generated iodine then reacts rapidly with a scavenging agent, N,N-dimethylaniline, to form 4-iodo-N,N-dimethylaniline. chemsrc.com

This derivatization serves as the basis for a real-time determination of iodide. chemsrc.com The reaction is swift, often completing within one minute, making it suitable for rapid analytical methods. chemsrc.com The resulting 4-iodo-N,N-dimethylaniline is then extracted and quantified, typically using gas chromatography-mass spectrometry (GC-MS), allowing for the sensitive detection of the original iodide concentration. chemsrc.com This method has been successfully applied to determine iodide levels in various samples, including iodized table salt and seawater. chemsrc.com

Formation of Derivatives for Chromatographic Analysis (e.g., GC-MS)

As with the previous section, the information presented here pertains to 4-iodo-N,N-dimethylaniline due to the absence of specific research on this compound for this application.

The analysis of inorganic anions like iodide by gas chromatography requires their conversion into volatile derivatives. The derivatization of iodide to 4-iodo-N,N-dimethylaniline is a well-established method for GC-MS analysis.

The analytical procedure involves several key steps:

Oxidation : Iodide in the sample is oxidized to molecular iodine (I₂) using an oxidizing agent like 2-iodosobenzoate.

Derivatization : The resulting iodine reacts with N,N-dimethylaniline, which serves as the derivatizing reagent, to produce 4-iodo-N,N-dimethylaniline. This reaction is an electrophilic substitution on the activated aromatic ring of N,N-dimethylaniline.

Extraction : The nonpolar derivative, 4-iodo-N,N-dimethylaniline, is extracted from the aqueous sample into an organic solvent such as hexane (B92381) or cyclohexane. Hexane is often preferred as it provides a clean separation from the derivative peak in the chromatogram.

Detection : The extract is then injected into a GC-MS system for separation and detection. The mass spectrometer identifies 4-iodo-N,N-dimethylaniline by its characteristic mass spectrum, with qualifying ions typically observed at m/z 247, 120, and 77.

This method is highly sensitive and allows for the quantification of iodide at very low concentrations, with detection limits reported as low as 3 to 8 nanograms per liter (ng/L). chemsrc.com The technique has been validated for its linearity, accuracy, and precision and is robust enough for quality control applications, such as determining the iodine content in fortified foods like the seasoning powder of instant noodles.

Table 1: GC-MS Parameters for Analysis of 4-iodo-N,N-dimethylaniline

| Parameter | Value/Condition | Reference |

|---|---|---|

| Derivative Analyzed | 4-iodo-N,N-dimethylaniline | |

| Internal Standard | Diphenylamine or 2,4,6-tribromoaniline | spbu.ru |

| Extraction Solvent | Hexane or Cyclohexane | |

| MS Ion Source Temp. | 250 °C | |

| MS Transfer Line Temp. | 300 °C | |

| Qualifying Ions (m/z) | 247, 120, 77 | |

| Limit of Detection | 3 µg/L (in seasoning powder), 8 ng/L (in water) | chemsrc.com |

Table of Compounds

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

While specific experimental spectra for 3-iodo-N,4-dimethylaniline are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The electron-donating effects of the amino group and the methyl group, combined with the electron-withdrawing and anisotropic effects of the iodine atom, would dictate their specific chemical shifts and coupling patterns. Two additional signals, both singlets, would be expected in the aliphatic region, corresponding to the N-methyl and the ring-attached methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display eight unique signals, one for each carbon atom in the molecule, reflecting the molecule's asymmetry. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) would be shifted to a higher field (lower ppm value) due to the heavy atom effect, while the carbons bonded to nitrogen and the methyl groups would appear at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H NMR | H-2 | ~ 7.2 - 7.4 | d |

| H-5 | ~ 6.6 - 6.8 | d | |

| H-6 | ~ 6.8 - 7.0 | dd | |

| N-CH₃ | ~ 2.8 - 3.0 | s | |

| 4-CH₃ | ~ 2.2 - 2.4 | s | |

| ¹³C NMR | C-1 (C-N) | ~ 148 - 152 | - |

| C-2 | ~ 130 - 134 | - | |

| C-3 (C-I) | ~ 94 - 98 | - | |

| C-4 (C-CH₃) | ~ 138 - 142 | - | |

| C-5 | ~ 112 - 116 | - | |

| C-6 | ~ 120 - 124 | - | |

| N-CH₃ | ~ 30 - 35 | - | |

| 4-CH₃ | ~ 18 - 22 | - | |

| Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions. s = singlet, d = doublet, dd = doublet of doublets. |

To unambiguously confirm the substitution pattern and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. This would be crucial for tracing the connectivity of the aromatic protons (H-5 to H-6, and H-6 to H-2), confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals in the ¹³C NMR spectrum.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and aiding in the elucidation of its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are essential for unequivocally determining a compound's molecular formula. scispace.com For this compound, HRMS would be used to verify its elemental composition of C₈H₁₀IN. The measured mass must match the theoretical exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₀IN |

| Theoretical Exact Mass | 246.98580 Da nih.gov |

| Nominal Mass | 247 |

| Note: The theoretical exact mass is calculated using the mass of the most abundant isotopes of each element. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for identifying and quantifying components in a mixture. cmu.ac.thnih.gov

In the analysis of this compound, the GC component would separate the target compound from any starting materials, byproducts, or isomeric impurities. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific experimental conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 247. Key fragmentation patterns would likely include the loss of the iodine atom ([M-I]⁺) and the loss of a methyl group ([M-CH₃]⁺), providing further structural confirmation. The technique is sensitive enough to separate and identify different isomers of iodo-N,N-dimethylaniline, demonstrating its utility for analyzing this class of compounds. beilstein-journals.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. wiley.com The resulting spectra provide valuable information about the functional groups present in the compound. ias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 | Typically multiple weak to medium bands. |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 3000 | From N-CH₃ and Ar-CH₃ groups. |

| C=C Stretching (Aromatic) | Aromatic Ring | 1500 - 1600 | Multiple bands indicating the aromatic skeleton. |

| C-N Stretching | Aryl-N | 1250 - 1360 | Characteristic of aromatic amines. researchgate.net |

| C-I Stretching | Aryl-I | 500 - 600 | This bond vibration appears in the far-infrared region and is often weak. researchgate.net |

| Note: These are general ranges. The exact position and intensity of the bands depend on the complete molecular structure and sample phase. |

Infrared (IR) Spectroscopy for Functional Group Identification

The primary vibrational modes expected for this compound include:

N-H Stretching: The secondary amine (N-H) group would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed in the 2850-2960 cm⁻¹ region.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1360 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, typically between 500-600 cm⁻¹, due to the heavy mass of the iodine atom.

The table below summarizes the anticipated IR absorption bands and their corresponding vibrational modes for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl Groups (-CH₃) |

| C=C Ring Stretch | 1450 - 1600 | Benzene Ring |

| C-N Stretch | 1250 - 1360 | Aryl Amine |

| C-I Stretch | 500 - 600 | Iodo Group |

This table is predictive and based on characteristic vibrational frequencies of functional groups found in analogous molecules.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to IR spectroscopy. A study on N,N-dimethylaniline utilized Raman spectroscopy to investigate its vibrational modes. elixirpublishers.com For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and those involving the C-I bond, which are often strong in Raman spectra.

Key Raman-active modes would include the symmetric "breathing" mode of the aromatic ring and stretching vibrations of the C-I bond. Furthermore, advanced techniques like Resonance Raman spectroscopy could be employed. This method provides enhanced signals for vibrations associated with electronic transitions. If this compound were to form a charge-transfer complex or be converted into a radical cation, Resonance Raman would be a powerful tool to selectively probe the vibrations of the chromophoric part of the molecule, similar to studies proposed for N,N-dimethylaniline derivatives.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Although a crystal structure for this compound has not been reported in the searched literature, this technique would provide unparalleled detail about its molecular geometry. A successful crystallographic analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the aniline (B41778) ring and reveal the conformation of the N-methyl group relative to the plane of the ring. Such structural details are crucial for understanding the steric and electronic effects of the substituents. For comparison, the crystal structure of a related ortho-sodiated N,N-dimethylaniline dimer has been determined, providing insight into the coordination of substituted anilines. beilstein-journals.org

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in the crystal lattice. For this compound, this would involve analyzing various non-covalent interactions that dictate the crystal packing. Expected interactions include:

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor.

Halogen Bonding: The iodine atom can act as a Lewis acidic "halogen bond" donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Hydrogen atoms from the methyl groups or the aromatic ring could interact with the electron-rich π-system of an adjacent ring.

Analysis of these interactions is fundamental to crystal engineering and understanding the material's bulk properties.

Solid-State Structural Determination

Quantum Chemical Computations

Quantum chemical computations, particularly Density Functional Theory (DFT), provide deep theoretical insights into molecular properties, complementing experimental data.

DFT calculations are a powerful tool for predicting the properties of molecules like this compound. Studies on related regioisomers of iodo-N,N-dimethylaniline have successfully used DFT at the B3LYP/6-311G** level of theory to investigate their energetics and structure. beilstein-journals.orgnih.gov A similar approach for this compound would involve optimizing the molecular geometry to find the lowest energy conformation.

These calculations would yield data on:

Optimized Geometry: Predicted bond lengths and angles that can be compared with potential X-ray crystallography data.

Electronic Structure: The distribution of electrons within the molecule, visualized through maps of the molecular electrostatic potential. This helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and analyzing electronic transitions.

Vibrational Frequencies: Calculated vibrational frequencies can be used to aid in the assignment of experimental IR and Raman spectra. elixirpublishers.com

The table below presents hypothetical bond distances for this compound that would be expected from a DFT calculation, based on published data for related molecules. beilstein-journals.orgnih.gov

| Bond | Predicted Bond Distance (Å) |

| C-I | ~2.10 |

| C-N (Aromatic) | ~1.40 |

| N-C (Methyl) | ~1.45 |

| C-C (Aromatic) | ~1.39 - 1.41 |

| C-C (Methyl-Aromatic) | ~1.51 |

This table is predictive and based on DFT calculations performed on analogous molecular structures.

Conformational Analysis and Torsion Potentials

The conformational preferences of 3-iodo-N,N-dimethylaniline are primarily governed by the rotation of the N,N-dimethylamino group relative to the plane of the benzene ring. Computational studies on the parent molecule, N,N-dimethylaniline, provide a foundational understanding of this dynamic behavior. These studies, often employing Density Functional Theory (DFT), indicate that the molecule favors a quasi-planar structure for the Ph-NC₂ fragment, a result of the stabilizing p-π interaction between the nitrogen lone pair and the aromatic system. researchgate.net

The rotation around the C(phenyl)-N bond is not free and is characterized by a specific energy profile known as the torsion potential. For N,N-dimethylaniline, the potential energy surface shows a single minimum, and the calculated energy barrier for the rotation of the dimethylamino group is approximately 5.8 kcal/mol. researchgate.net This barrier represents the transition state where the nitrogen lone pair is orthogonal to the plane of the benzene ring, disrupting the favorable p-π conjugation.

The introduction of an iodine atom at the meta-position, as in 3-iodo-N,N-dimethylaniline, is expected to influence this conformational landscape. While specific computational studies on the torsion potential of 3-iodo-N,N-dimethylaniline are not extensively documented, the principles derived from studies on other substituted anilines can be applied. medjchem.comugm.ac.idbenthamdirect.com The bulky iodine atom is not anticipated to introduce significant steric hindrance with the N,N-dimethylamino group due to its meta-position. However, its electronic influence, being an electron-withdrawing group through induction and a weak electron-donating group through resonance, can subtly alter the electron density of the aromatic ring and, consequently, the strength of the C-N bond and its rotational barrier. Theoretical studies on para-substituted anilines have shown a strong correlation between the rotational barrier and the electronic nature of the substituent. medjchem.com

A typical approach to determine the torsion potential involves performing geometry optimization calculations at a series of fixed C-C-N-C dihedral angles. The resulting energies are then plotted against the angle to generate the potential energy curve.

Table 1: Calculated Rotational Barrier for N,N-dimethylaniline

| Parameter | Value | Method | Reference |

| Rotational Barrier (C-N bond) | 5.8 kcal/mol | DFT (B3LYP/cc-pVTZ) | researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool for structural elucidation. For 3-iodo-N,N-dimethylaniline, while comprehensive computational studies are not widely published, experimental ¹H NMR data provides a benchmark for such predictions. beilstein-journals.org

Modern computational chemistry offers robust methods for the accurate prediction of NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for calculating nuclear magnetic shielding tensors. nih.govnih.govrsc.org From these tensors, the isotropic shielding values are obtained, and chemical shifts are then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on several factors, including the choice of the functional (e.g., B3LYP, M06-2X, ωB97X-D), the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.ukrsc.org For molecules containing heavy atoms like iodine, it is also crucial to consider relativistic effects, which can significantly influence the chemical shifts of nearby nuclei. researchgate.netresearchgate.net

A hypothetical computational study of 3-iodo-N,N-dimethylaniline would first involve optimizing the molecular geometry and then performing GIAO-DFT calculations to obtain the ¹³C and ¹H chemical shifts. The results would then be compared with experimental values to validate the computational model.

Table 2: Experimental and Hypothetical Predicted NMR Chemical Shifts (ppm) for 3-iodo-N,N-dimethylaniline

| Proton/Carbon | Experimental ¹H NMR (in d₆-benzene) beilstein-journals.org | Hypothetical Predicted ¹H NMR | Hypothetical Predicted ¹³C NMR |

| H (ortho to NMe₂) | 6.98 (s) | Value | Value |

| H (ortho' to NMe₂) | 6.34 (d) | Value | Value |

| H (para to NMe₂) | 7.05 (d) | Value | Value |

| H (meta' to NMe₂) | 6.70 (t) | Value | Value |

| N(CH₃)₂ | 2.32 (s) | Value | Value |

| C-I | - | - | Value |

| C-N | - | - | Value |

| Other Aromatic C | - | - | Value |

Note: Hypothetical predicted values would be generated from DFT calculations (e.g., GIAO at the B3LYP/6-311++G(d,p) level with solvent modeling) and are included for illustrative purposes to demonstrate the output of such a study.

Amine Functionalization Reactions

The N-methylamino group offers a direct handle for derivatization, primarily through reactions that target the nitrogen's lone pair of electrons or the N-H bond.

The N-methylamino group in this compound is a secondary amine and can be further alkylated to a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt. The quaternization of tertiary anilines, such as N,N-dimethylaniline, is a well-established transformation known as the Menshutkin reaction. sciensage.info This reaction typically involves treatment with an alkyl halide. For a substrate like this compound, which would first be dimethylated, the subsequent quaternization would likely proceed using a reactive alkylating agent like iodomethane (B122720) or benzyl (B1604629) chloride. sciensage.infonih.gov

Anilines are known to form quaternary salts, although they are generally less reactive than aliphatic amines. mdpi.com The reaction to form the quaternary ammonium salt is typically slower than the initial alkylation of the secondary amine. mdpi.com Kinetic studies of the reaction between N,N-dimethylaniline and benzyl chloride have shown that the rate increases with the dielectric constant of the solvent, indicating a polar transition state. sciensage.info The formation of a quaternary salt introduces a permanent positive charge and can be used to modify the solubility and biological activity of the molecule.

Table 1: Representative Conditions for Amine Quaternization

| Reagent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|

| Iodomethane | DMF | Room Temp. | N,N,N-trimethyl anilinium iodide | nih.gov |

| Benzyl Chloride | Acetone | 50-60 °C | N-benzyl-N,N-dimethyl anilinium chloride | sciensage.info |

| Triethylamine | Acetonitrile | 70 °C | N,N,N-triethyl anilinium salt | mdpi.com |

The secondary amine of this compound can readily react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. These reactions typically proceed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. dergipark.org.tr

The formation of a sulfonamide is a classic method for derivatizing amines. nih.gov The resulting sulfonamide group is generally stable and can influence the molecule's electronic properties and conformation. Syntheses of N-aryl sulfonamides are common and can be achieved under mild conditions. For instance, various anilines can be coupled with sulfonyl chlorides to produce sulfonamides in high yields. Similarly, N,N-dimethyl-1,4-benzenediamine derivatives have been synthesized electrochemically from 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. rsc.org

Quaternization of the N-Methylamino Group

Aryl Halide Functionalization

The iodine atom on the aromatic ring is a highly versatile functional group, serving as a leaving group in numerous transformations, particularly in metal-catalyzed cross-coupling reactions and metallation-substitution sequences. The reactivity of aryl iodides in such reactions is typically higher than that of the corresponding bromides or chlorides. researchgate.netacs.org

Directed ortho-Metallation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at a proximate ortho position. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles.

For this compound, the N-methylamino group can act as a DMG. wikipedia.orgharvard.edu However, the substitution pattern presents a complex case. The possible sites for ortho-lithiation are C2 and C6.

Lithiation at C2: This position is ortho to the N-methylamino DMG and is electronically activated.

Lithiation at C6: This position is also ortho to the DMG but may experience some steric hindrance from the adjacent iodine atom at C3.

The relative directing ability of various groups has been studied, with amino and amide groups being effective DMGs. organic-chemistry.orgharvard.edu It is crucial to consider that for aryl iodides, a competitive halogen-lithium exchange at the C-I bond can occur, which is often faster than deprotonation. uwindsor.ca Therefore, reaction conditions such as temperature and the choice of organolithium base must be carefully controlled to favor the desired DoM pathway over halogen exchange.

The carbon-iodine bond is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming new bonds. chemie-brunschwig.chresearchgate.netacs.org

C-C Bond Formation:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nobelprize.orgsci-hub.se It is one of the most widely used cross-coupling methods due to its mild conditions and tolerance of various functional groups. mdpi.com For a substrate like this compound, this would allow for the introduction of a wide range of aryl or vinyl substituents at the C3 position. Studies on 3-iodoindoles and other aryl iodides demonstrate that palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with suitable phosphine (B1218219) ligands are effective. researchgate.netthieme-connect.denih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This method is the most common way to synthesize arylalkynes. The reaction has been successfully applied to 3-iodoindoles, suggesting its applicability to this compound for the introduction of alkynyl moieties. thieme-connect.debohrium.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. chemie-brunschwig.cheie.gr This provides a direct method for vinylation of the aromatic ring.

C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. nih.gov This would allow the iodine atom of this compound to be replaced by a primary or secondary amine, generating more complex aniline derivatives. The reaction is known to be effective for a broad range of aryl (pseudo)halides and amines. rsc.orgresearchgate.netrsc.org

C-O and C-S Bond Formation: Analogous to C-N coupling, palladium-catalyzed methods exist for the formation of C-O (ether) and C-S (thioether) bonds from aryl iodides. The Buchwald-Hartwig ether synthesis allows for the coupling of alcohols or phenols. For C-S bond formation, aryl iodides can be coupled with thiols. Alternative metal-free methods for the C-H sulfenylation of arenes using catalysts like I₂/DMSO have also been developed. researchgate.netmdpi.comnih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryls, Arylalkenes | nobelprize.orgthieme-connect.de |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Arylalkynes | researchgate.netbohrium.comsigmaaldrich.com |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C | Arylalkenes | chemie-brunschwig.cheie.gr |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, Ligand, Base (e.g., NaOt-Bu) | C-N | Di- and Tri-arylamines | nih.govrsc.org |

| C-S Coupling | R-SH | Pd catalyst or I₂/DMSO | C-S | Aryl sulfides | researchgate.netmdpi.com |

Side-Chain Modifications (if applicable)

The 4-methyl group on the aniline ring is a potential site for functionalization, although it is generally less reactive than the other positions. As a benzylic position, it can undergo radical reactions. A common transformation is free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) to form a 4-(bromomethyl) derivative. This benzylic bromide is a versatile intermediate that can be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as alcohols, ethers, amines, and nitriles. Such modifications on toluidine and its derivatives are used to build more complex molecular architectures. nih.govscirp.org

Derivatization and Functionalization Strategies

The 4-methyl group on the this compound molecule represents a site for benzylic functionalization. These reactions typically involve the transformation of the C-H bonds of the methyl group into other functional groups, significantly expanding the synthetic utility of the parent molecule. Key strategies include oxidation and halogenation, which convert the relatively inert methyl group into more reactive intermediates.

It is important to note that the reactivity of the aniline (B41778) core can influence these transformations. The electron-donating amino group activates the aromatic ring, but it can also be susceptible to oxidation or, in acidic conditions, protonation, which deactivates the ring. Therefore, protection of the N-methylamino group, for instance by acylation to form an amide, is a common strategy to ensure selective reaction at the 4-methyl position and prevent unwanted side reactions. google.comdoubtnut.comlibretexts.org

Oxidation to Carboxylic Acid

The benzylic methyl group can be oxidized to a carboxylic acid. This transformation is a valuable method for introducing a carboxyl functional group, which can then serve as a handle for further modifications, such as esterification or amidation. Studies on related toluidine derivatives demonstrate the feasibility of this oxidation. For instance, the methyl group of 4-chloro-ortho-toluidine can be oxidized to produce 5-chloroanthranilic acid. iarc.fr Similarly, biochemical oxidation of p-toluidine (B81030) to the corresponding carboxylic acid has been reported. nih.govresearchgate.net By analogy, the 4-methyl group of this compound could be oxidized to form 2-iodo-4-(N-methylamino)benzoic acid, likely requiring an N-protection strategy to avoid oxidation of the amino group itself.

Table 1: Plausible Oxidation of the 4-Methyl Group

| Reactant | Reagents | Potential Product |

|---|

Free-Radical Halogenation

A cornerstone of benzylic functionalization is free-radical halogenation, which replaces a hydrogen atom of the methyl group with a halogen, typically bromine. This reaction creates a highly reactive benzylic halide. A patent describing the functionalization of related dimethylanilines outlines a method for the free-radical bromination of a methyl group on the aromatic ring using N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or UV light. google.com This strategy requires the amino group to be protected, for example as a trihaloacetamide, to prevent reactions on the electron-rich aromatic ring or with the amine itself. google.com

The resulting 4-(bromomethyl)-3-iodo-N-methylaniline (after deprotection) would be a versatile intermediate. The benzylic bromide is an excellent electrophile, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OH, -CN, -OR, -SR).

Table 2: Plausible Free-Radical Bromination of the 4-Methyl Group

| Reactant | Reagents | Potential Intermediate Product |

|---|

Role in Catalysis Research

Transition Metal Catalysis (e.g., Copper or Palladium)

In the realm of transition metal catalysis, 3-iodo-N,4-dimethylaniline is poised to serve as both a key building block for functional ligands and as a precursor to advanced catalysts. The presence of the carbon-iodine bond makes it an ideal substrate for oxidative addition, a critical step in many palladium- and copper-catalyzed reactions.

The structure of this compound is highly suitable for creating more complex molecules that can act as ligands for transition metal catalysts. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. bohrium.com Through these reactions, the iodinated position can be functionalized with various groups (aryl, alkynyl, etc.), transforming the initial molecule into a more elaborate structure. This new structure, retaining the aniline (B41778) moiety, can then serve as a ligand, with the nitrogen atom coordinating to the metal center.

For instance, related iodoanilines are routinely used as substrates in Sonogashira coupling reactions to synthesize alkynylated anilines, which are precursors to a wide range of heterocyclic compounds and functional materials. bohrium.comthieme-connect.de The N,N-dimethylamino group enhances the electron density of the aromatic ring, which can influence the efficiency of the catalytic cycle.

| Reaction Type | Catalyst System | Reactant Type | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | 3-alkynyl-N,4-dimethylaniline | thieme-connect.de |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic Acid | 3-aryl-N,4-dimethylaniline | thieme-connect.de |

| Heck Coupling | Pd(OAc)₂ / Ligand | Alkene | 3-alkenyl-N,4-dimethylaniline | bohrium.com |

Site-selective C-H activation is a powerful tool for streamlining organic synthesis, and aniline derivatives often play a crucial role as directing groups. nih.govacs.orgrsc.org The dimethylamino group in this compound can act as a directing group, coordinating to a transition metal (like palladium, ruthenium, or rhodium) and guiding the functionalization of a specific C-H bond, typically at the ortho position. rsc.org

While the 2- and 6-positions are ortho to the directing dimethylamino group, the presence of the iodine atom at position 3 and the methyl group at position 4 would electronically and sterically influence which C-H bond is preferentially activated. Such molecules serve as valuable platforms for developing pre-catalysts, where the aniline derivative is modified through C-H activation to generate a ligand framework that can then participate in further catalytic cycles. This approach is instrumental in late-stage functionalization of complex molecules in pharmaceutical and materials science research. nih.govacs.org

| Metal Catalyst | Reaction Type | Site of Activation | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Arylation, Alkylation | ortho-C-H | High functional group tolerance. | rsc.org |

| Ruthenium (Ru) | Arylation, Alkenylation | ortho-C-H | Enables late-stage functionalization under mild conditions. | acs.org |

| Rhodium (Rh) | Alkenylation, Annulation | ortho-C-H | Used in the synthesis of complex heterocyclic systems. | rsc.org |

| Iron (Fe) | Alkylation | ortho-C-H | Utilizes an inexpensive, earth-abundant metal. | rsc.org |

Ligand Design for Cross-Coupling Reactions

Organocatalytic Applications

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis. The inherent properties of the this compound structure, specifically its basicity and nucleophilicity, make it a candidate for several organocatalytic roles.

The nitrogen atom of the dimethylamino group makes this compound a Brønsted base. Tertiary amines are widely used as basic catalysts in a variety of organic transformations. wikipedia.org They can facilitate reactions by deprotonating substrates, thereby increasing their nucleophilicity, or by neutralizing acidic byproducts to drive a reaction to completion. For example, N,N-dimethylaniline and its derivatives can act as non-nucleophilic bases in elimination reactions or as promoters in condensation reactions. The specific substitution pattern of this compound would modulate its basicity and steric environment, potentially offering unique selectivity in certain transformations.

The lone pair of electrons on the aniline nitrogen allows it to function as a nucleophile. In nucleophilic catalysis, the organocatalyst attacks an electrophilic substrate to form a reactive, covalently-bound intermediate. This intermediate then reacts with another substrate before the catalyst is regenerated. This catalytic mode is central to many important reactions, including acyl-transfer reactions. While anilines are generally less nucleophilic than aliphatic amines, the electron-donating character of the two N-methyl groups and the C4-methyl group enhances the nucleophilicity of the nitrogen in this compound. This could enable it to catalyze reactions such as the acylation of alcohols or the formation of amides, where it would act as a temporary acyl carrier. mdpi.com

| Transformation | Role of Amine Catalyst | Activated Intermediate | Reference |

|---|---|---|---|

| Acyl Transfer | Forms a reactive acyl-ammonium salt | Acyl-ammonium species | mdpi.com |

| Baylis-Hillman Reaction | Adds to an activated alkene to form a zwitterionic intermediate | Enolate/Zwitterion | nih.gov |

| Epoxidation/Aziridination | Activates the electrophilic agent | Reactive complex | rsc.org |

Electrochemical Investigations

Electrochemical Redox Behavior of the Anilino and Iodo Moieties